3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione
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Overview
Description
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and batch reactors are commonly employed .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the imidazo and dione functionalities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its diverse biological activities.
Imidazoquinoline: A compound with an imidazo ring fused to a quinoline core, studied for its immunomodulatory properties.
Uniqueness
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and dione functionalities.
Properties
CAS No. |
93355-95-4 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3,7-dimethyl-5H-imidazo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C11H10N4O2/c1-14-5-12-8-3-6-7(4-9(8)14)13-11(17)15(2)10(6)16/h3-5H,1-2H3,(H,13,17) |
InChI Key |
XSCPFVNJHGNVJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C3C(=C2)C(=O)N(C(=O)N3)C |
Origin of Product |
United States |
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